4-(4-Hydroxyanilino)-4-oxobutanoic acid

Description

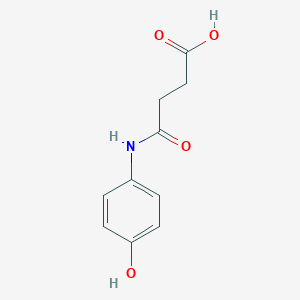

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGJPSXOXNMQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345567 | |

| Record name | 4-(4-Hydroxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62558-67-2 | |

| Record name | 4-(4-Hydroxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 4 4 Hydroxyanilino 4 Oxobutanoic Acid and Analogues

Synthetic Methodologies for 4-(4-Hydroxyanilino)-4-oxobutanoic Acid

The synthesis of this compound is primarily achieved through the nucleophilic acyl substitution reaction involving the ring-opening of a cyclic anhydride (B1165640) by an aromatic amine.

Reaction Pathways and Optimized Conditions

The principal reaction pathway for synthesizing this compound involves the acylation of 4-aminophenol (B1666318) with succinic anhydride. This reaction opens the anhydride ring to form an amide and a carboxylic acid functional group, resulting in the desired product.

The general reaction is as follows: Succinic anhydride + 4-Aminophenol → this compound

While specific optimized conditions for this exact reaction are not extensively detailed in the provided literature, analogous syntheses of similar N-aryl succinamic acids offer insight into effective laboratory procedures. For instance, the synthesis of N-phenylsuccinamic acid is successfully carried out by reacting succinic anhydride with aniline (B41778) in a solvent like toluene (B28343) at room temperature. nih.gov The reaction mixture is typically stirred for a couple of hours to ensure completion. nih.gov Similar conditions, possibly using a polar aprotic solvent, would be suitable for the synthesis of the title compound.

Precursor Compounds and Reagents

The key precursors for the synthesis are fundamental laboratory reagents.

| Role | Compound Name | Chemical Formula |

| Acylating Agent | Succinic anhydride | C₄H₄O₃ |

| Nucleophile | 4-Aminophenol | C₆H₇NO |

| Solvent (Typical) | Toluene, Acetone, or other inert solvents | Varies |

| Purification Reagent | Dilute Hydrochloric Acid | HCl |

The reaction proceeds by the nucleophilic attack of the amino group of 4-aminophenol on one of the carbonyl carbons of succinic anhydride. mdpi.com Following the reaction, a dilute acid wash is often employed to remove any unreacted 4-aminophenol. nih.gov The final product can then be purified by recrystallization from a suitable solvent, such as ethanol. nih.gov

Yield Optimization Strategies

For related syntheses of 4-aryl-4-oxobutanoic acids, both classical and modern techniques have been applied to optimize reaction yields and times. Classical methods often involve heating the reactants in a solvent such as benzene (B151609) or toluene with continuous azeotropic removal of water to drive the reaction to completion. More advanced methods, such as using a sealed vessels reactor (SVR) with microwave irradiation, have been shown to significantly reduce reaction times from hours to minutes and produce high yields (up to 85%). This is attributed to the rapid heating and increased pressure, in accordance with the Arrhenius law. Such techniques could likely be adapted to optimize the synthesis of this compound.

Synthesis of Structural Analogues and Derivatives of this compound

The core structure of this compound can be systematically modified at two primary locations: the anilino moiety and the butanoic acid chain. These modifications allow for the creation of a diverse library of related compounds.

Modifications of the Anilino Moiety

Altering the substituents on the aromatic amine precursor leads to a variety of analogues with different electronic and steric properties. The fundamental synthetic pathway remains the same: the reaction of a substituted aniline with succinic anhydride.

Several examples from the literature illustrate this approach:

Unsubstituted Analogue : Reacting aniline with succinic anhydride yields N-phenylsuccinamic acid, the parent compound without the hydroxyl group. nih.gov

Amino-Substituted Analogue : Using p-phenylenediamine (B122844) as the precursor results in the formation of 4-(4-aminoanilino)-4-oxobutanoic acid. chemicalbook.com

Nitro-Substituted Intermediate : The reaction can be performed with 4-nitroaniline (B120555) to produce 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid. This nitro-substituted compound serves as a valuable intermediate, as the nitro group can be subsequently reduced to an amino group, providing an alternative route to the amino-substituted analogue. chemicalbook.com

The table below summarizes the synthesis of various analogues through anilino moiety modification.

| Amine Precursor | Resulting Analogue |

| Aniline | N-Phenylsuccinamic acid (4-Anilino-4-oxobutanoic acid) |

| p-Phenylenediamine | 4-(4-Aminoanilino)-4-oxobutanoic acid |

| 4-Nitroaniline | 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid |

Modifications of the Butanoic Acid Chain

The butanoic acid portion of the molecule can also be altered, primarily by using a different cyclic anhydride precursor or by subsequent reactions of the butanoic acid chain.

Introducing Unsaturation : A common strategy is to replace succinic anhydride with itaconic anhydride (dihydro-3-methylene-2,5-furandione). This results in N-substituted itaconamic acids, which contain a double bond (a methylene (B1212753) group) in the carbon chain. echemcom.comgoogle.com This approach can be used to synthesize compounds like 4-amino-2-methylene-4-oxo-butanoic acid. google.com

Introducing a Keto Group : The methylene group in 4-amino-2-methylene-4-oxo-butanoic acid can be further modified. For example, treatment with ozone in water (ozonolysis) cleaves the double bond to introduce a ketone, yielding 4-amino-2,4-dioxobutanoic acid. google.com

Cyclization to Imides : N-substituted succinamic acids can undergo cyclodehydration to form N-substituted succinimides. mdpi.com These cyclic imides can then be used in further reactions. For instance, reacting N-substituted succinimides with hydroxylamine (B1172632) can open the imide ring to form N-hydroxybutaneamide derivatives, a class of hydroxamic acids. mdpi.com

The following table details derivatives resulting from modifications to the butanoic acid chain.

| Modifying Reagent/Precursor | Intermediate/Final Product | Description of Modification |

| Itaconic Anhydride | N-Substituted Itaconamic Acids | Introduces a C=C double bond into the aliphatic chain. |

| Ozone (O₃) | 4-Amino-2,4-dioxobutanoic acid | Converts the methylene group of an itaconamic acid derivative into a carbonyl group. |

| Dehydrating Agent / Hydroxylamine | N-Substituted Succinimide (B58015) / Hydroxamic Acid | The initial succinamic acid is first cyclized to an imide, which is then opened to form a hydroxamic acid derivative. |

Intramolecular Cyclization Reactions for Heterocyclic Derivatives

The structural framework of this compound, featuring a reactive carboxylic acid and an N-aryl amide, serves as a versatile precursor for the synthesis of various heterocyclic derivatives through intramolecular cyclization. While direct cyclization of the title compound requires specific conditions, studies on analogous N-aryl amide and 4-oxobutanoic acid systems provide significant insights into potential reaction pathways. Acid-mediated cyclization is a common strategy; for instance, N-aryl substituted sulfonamides can undergo divergent annulations to form either benzo-fused or spirocyclic sultams, depending on the electronic nature of the substituents on the aryl ring. figshare.comnih.govresearchgate.net This highlights the potential for similar acid-catalyzed reactions with this compound to yield novel fused heterocyclic structures.

The synthesis of benzodiazepines, a privileged scaffold in medicinal chemistry, often involves intramolecular cyclization. Palladium-catalyzed carboamination reactions of N-allyl-2-aminobenzylamine derivatives with aryl bromides have been shown to produce 1,4-benzodiazepines and 1,4-benzodiazepin-5-ones in good yields. nih.gov Similarly, palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates affords seven-membered benzodiazepine (B76468) cores. mdpi.com These methodologies suggest that appropriately functionalized derivatives of this compound could be cyclized to form benzodiazepine-like structures.

Furthermore, reactions involving the dicarbonyl functionality inherent in the 4-oxobutanoic acid moiety can lead to other important heterocycles. For example, the condensation of α-keto acids with benzene-1,2-diamines is a catalyst-free method for producing quinoxalinones, often using water as a green solvent. organic-chemistry.org This suggests a potential pathway where a derivative of this compound, upon modification to an α-keto acid analogue, could react with diamines to form quinoxalinone derivatives. The table below summarizes cyclization reactions of analogous systems, illustrating the potential for heterocyclic scaffold generation.

Table 1: Examples of Intramolecular Cyclization for Heterocycle Synthesis

| Precursor Type | Reaction Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| (N-Aryl)-alkynyl sulfonamides | Acid-mediated (e.g., TfOH) | Benzo-fused and spirocyclic sultams | nih.govresearchgate.net |

| N-allyl-2-aminobenzylamines | Pd-catalyzed carboamination | 1,4-Benzodiazepines | nih.gov |

| α-Keto acids & 2-aminobenzamides | Catalyst-free, water | Quinazolinones | organic-chemistry.org |

| N-Aryl cyanoacetamides | Tandem nitrosation/cyclization | Quinoxalin-2-ones | organic-chemistry.org |

| N-Tosyl-disubstituted 2-aminobenzylamines | Pd-catalyzed cyclization with propargylic carbonates | 1,4-Benzodiazepines | mdpi.com |

Combinatorial Synthesis Approaches for Related Compounds

Combinatorial chemistry provides a powerful platform for the rapid generation of large, structurally diverse libraries of compounds, which is invaluable for screening and lead discovery. imperial.ac.uk The structure of this compound is well-suited for combinatorial synthesis, allowing for variation at multiple points of diversity. The core scaffold can be disconnected into succinic acid (or its anhydride) and p-aminophenol precursors.

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the efficient construction of compound libraries by anchoring a starting material to a solid support and performing sequential reactions, with purification achieved by simple washing and filtration. nih.gov For analogues of this compound, a library could be constructed by attaching a diverse set of substituted anilines to a resin, followed by acylation with a collection of substituted succinic anhydrides. Alternatively, a set of carboxylic acids could be anchored to the resin, followed by coupling with various amines. researchgate.net

The "mix and split" strategy allows for the exponential generation of compounds. imperial.ac.uk In this approach, a resin is divided into multiple portions, each reacting with a different building block. The portions are then recombined, mixed, and split again for the next reaction cycle. This results in a library where each bead of resin carries a single, unique compound. Parallel synthesis is another common technique where compounds are synthesized in spatially separate reaction wells, such as in a microtiter plate, allowing for the straightforward determination of each product's identity based on its location. imperial.ac.uk This method has been successfully used to create libraries of acyclic nucleoside acetamides and peptidomimetics. nih.govacs.org

The table below outlines a conceptual combinatorial approach for generating a library based on the 4-(arylamino)-4-oxobutanoic acid scaffold.

Table 2: Conceptual Design for a Combinatorial Library

| Synthesis Strategy | Scaffold Component 1 (R1) | Scaffold Component 2 (R2) | Potential Diversity |

|---|---|---|---|

| Parallel Solid-Phase Synthesis | Library of substituted anilines (e.g., chloro, methyl, methoxy (B1213986) anilines) | Library of substituted succinic anhydrides (e.g., alkyl, aryl substituted) | Generation of a matrix of discrete N-aryl succinamic acids |

| "Mix and Split" Synthesis | Resin-bound amino acids | Diverse carboxylic acids for acylation | Creation of a large one-bead, one-compound peptide-like library |

| Solution-Phase Parallel Synthesis | Array of p-aminophenol derivatives | Array of acylating agents (e.g., substituted succinic anhydrides) | Rapid synthesis of a focused library of individual, purified compounds |

Advanced Synthetic Techniques for 4-Oxobutanoic Acid Systems

The synthesis of the 4-oxobutanoic acid core, a key component of the target molecule, has evolved from classical methods to more advanced and efficient techniques. These modern approaches often focus on improving yields, reducing reaction times, enhancing regioselectivity, and adhering to the principles of green chemistry.

The traditional and most fundamental route to 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com While effective, this method often requires stoichiometric amounts of the catalyst, which generates significant waste upon aqueous workup. Recent advances in Friedel-Crafts chemistry focus on the use of more environmentally benign and recyclable catalysts, such as zeolites, clays, or metal triflates, and exploring solvent-free or microwave-assisted conditions to improve the reaction's green profile. ijstm.comresearchgate.netorganic-chemistry.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.gov This technique has been successfully applied to the synthesis of 4-oxo-2-butenoic acids via aldol (B89426) condensation and for various Leimgruber–Batcho indole (B1671886) syntheses, demonstrating its utility in reactions involving carbonyl compounds and for constructing heterocyclic systems. nih.govrsc.orgdurham.ac.uk

Another advanced technique is direct solid-state polymerization (DSSP). While typically used for polymer synthesis, the principles are relevant for controlling reactivity. For instance, DSSP has been used to synthesize polyamides from succinic acid while effectively preventing the intramolecular cyclization that often plagues high-temperature melt polymerization methods. researchgate.net This demonstrates a method for controlling the reactivity of succinic acid derivatives by restricting molecular motion in the solid state. Furthermore, novel catalytic systems are being developed for the synthesis of related structures. For example, zeolite-catalyzed reactions can convert acetic acid into 3-oxobutanoic acid, showcasing the potential of heterogeneous catalysis in producing oxo-acid frameworks. rsc.org

Table 3: Comparison of Synthetic Techniques for 4-Oxobutanoic Acid Systems

| Synthetic Technique | Typical Reagents/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Classical Friedel-Crafts Acylation | Arene, Succinic Anhydride, AlCl₃ | Well-established, versatile | Stoichiometric catalyst, waste generation | wikipedia.orgmasterorganicchemistry.com |

| Green Friedel-Crafts Acylation | Recyclable catalysts (zeolites, clays), solvent-free | Reduced waste, catalyst reusability, milder conditions | Catalyst may be less active for deactivated arenes | ijstm.comresearchgate.net |

| Microwave-Assisted Synthesis | Substrates in a microwave reactor | Drastically reduced reaction times, higher yields, enhanced purity | Requires specialized equipment, scalability can be a challenge | nih.govnih.govrsc.org |

| Direct Solid-State Polymerization (DSSP) | Nylon salt of monomers, heat | Avoids side reactions (e.g., cyclization), high molecular weight products | Primarily for polymers, limited to solid-state reactants | researchgate.net |

| Zeolite Catalysis | Acetic acid, H-SSZ-13 zeolite | Heterogeneous catalyst, potential for biomass conversion | Specific to certain transformations, may require high temperatures | rsc.org |

Structural Characterization and Computational Elucidation of 4 4 Hydroxyanilino 4 Oxobutanoic Acid

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy provides a definitive fingerprint of a molecule by probing the various vibrational modes of its constituent atoms. Both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy have been instrumental in confirming the structural integrity of 4-(4-Hydroxyanilino)-4-oxobutanoic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound exhibits a series of characteristic absorption bands that correspond to the specific functional groups present in the molecule. The presence of a broad absorption band in the region of 3400-2500 cm⁻¹ is indicative of the O-H stretching vibrations of the carboxylic acid and phenolic hydroxyl groups, often overlapping with the N-H stretching of the amide group.

Key vibrational frequencies and their assignments are detailed in the table below:

| Frequency (cm⁻¹) | Assignment |

| ~3300 | N-H stretching (amide) |

| ~3200-2500 | O-H stretching (carboxylic acid) |

| ~3100 | O-H stretching (phenol) |

| ~1700 | C=O stretching (carboxylic acid) |

| ~1660 | C=O stretching (amide I) |

| ~1600, ~1510 | C=C stretching (aromatic ring) |

| ~1550 | N-H bending (amide II) |

| ~1240 | C-O stretching (phenol) |

Note: The exact peak positions can vary slightly depending on the sample preparation and measurement conditions.

Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing the FT-IR data, the FT-Raman spectrum provides further insights into the molecular structure, particularly for the non-polar bonds and the aromatic ring system. The symmetric vibrations of the molecule give rise to strong signals in the Raman spectrum.

Significant Raman shifts and their corresponding vibrational modes are presented in the following table:

| Raman Shift (cm⁻¹) | Assignment |

| ~3060 | C-H stretching (aromatic) |

| ~1665 | C=O stretching (amide I) |

| ~1615 | C=C stretching (aromatic ring) |

| ~1320 | C-N stretching |

| ~830 | C-H out-of-plane bending (aromatic) |

Note: The provided data is based on typical values for similar functional groups and may not represent experimentally verified data for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR have been employed to definitively assign the structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring atoms. The chemical shifts, splitting patterns, and integration values are key to assigning the proton signals to their respective positions in the molecule.

The expected ¹H NMR spectral data is summarized in the table below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | -COOH |

| ~9.8 | s | 1H | -NH- |

| ~9.2 | s | 1H | Ar-OH |

| ~7.4 | d | 2H | Aromatic H (ortho to -NH) |

| ~6.8 | d | 2H | Aromatic H (ortho to -OH) |

| ~2.6 | t | 2H | -CH₂- (adjacent to C=O) |

| ~2.5 | t | 2H | -CH₂- (adjacent to COOH) |

Note: 's' denotes a singlet, 'd' a doublet, and 't' a triplet. The exact chemical shifts and coupling constants can vary based on the solvent and instrument frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts provide information about the electronic environment of each carbon atom.

A representative ¹³C NMR data table is provided below:

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~172 | -C=O (amide) |

| ~154 | Ar-C (attached to -OH) |

| ~131 | Ar-C (attached to -NH) |

| ~123 | Ar-CH (ortho to -NH) |

| ~116 | Ar-CH (ortho to -OH) |

| ~32 | -CH₂- (adjacent to C=O) |

| ~30 | -CH₂- (adjacent to COOH) |

Source: Predicted data based on similar structures and publicly available spectral databases.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The mass spectrum of this compound confirms its molecular weight and provides evidence for its structure.

The electron ionization mass spectrum shows a molecular ion peak [M]⁺ that corresponds to the molecular weight of the compound (209.20 g/mol ). Key fragment ions observed in the mass spectrum include peaks at m/z 191, resulting from the loss of a water molecule, and a prominent peak at m/z 109, which corresponds to the 4-hydroxyaniline fragment.

Advanced Analytical Techniques for Compound Characterization

The precise characterization of this compound is fundamental to understanding its chemical behavior. Advanced analytical techniques provide the necessary sensitivity and specificity for its identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of chemical compounds in complex mixtures. For this compound, LC-MS offers a robust method for its analysis. The technique couples the high separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS analysis, the compound would first be separated from a sample matrix on an HPLC (High-Performance Liquid Chromatography) column, such as a C18 column. thermofisher.com The separation is based on the compound's physicochemical properties, including polarity and affinity for the stationary phase. Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules like this compound, as it is effective for polar molecules and generates intact molecular ions. nih.gov

The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a highly specific detection method. For quantitative analysis, a tandem mass spectrometer (MS/MS) can be employed. nih.gov This involves selecting the molecular ion of the target compound, fragmenting it, and then detecting a specific fragment ion. This selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) enhances the selectivity and sensitivity of the analysis. nih.gov

Method validation for such an analysis would involve assessing parameters like linearity, accuracy, precision, recovery, and matrix effects to ensure the reliability of the results. nih.gov The recovery of the analyte from the sample matrix is a critical parameter, with values often exceeding 88% for robust methods. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Related Butanoic Acid Derivatives

| Parameter | Typical Value/Condition |

| Chromatography | |

| HPLC Column | C18, 100 x 2.1 mm, 2.6 µm thermofisher.com |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Methanol thermofisher.com |

| Flow Rate | 0.4 mL/min thermofisher.com |

| Injection Volume | 10 µL thermofisher.com |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI) nih.gov |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

| Validation | |

| Linearity (R²) | >0.98 thermofisher.com |

| Recovery | >88% nih.gov |

| Precision (CV) | < 10% thermofisher.com |

Quantum Chemical Investigations and Computational Modeling

To complement experimental data, quantum chemical investigations provide a theoretical framework for understanding the molecular structure and reactivity of this compound at the electronic level.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. bsu.bynih.gov By using functionals that approximate the exchange-correlation energy, DFT can accurately predict molecular properties. For organic molecules like this compound, the B3LYP functional is a commonly employed hybrid functional that often yields reliable results. bsu.by

These calculations are typically performed using a basis set, such as 6-31+G(d), which defines the set of functions used to build the molecular orbitals. bsu.by The geometry of the molecule is optimized to find its lowest energy conformation, and from this optimized structure, various electronic properties can be calculated. bsu.by

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. nih.gov The HOMO-LUMO gap is a critical parameter for understanding the electronic properties and reactivity of this compound.

Table 2: Example HOMO-LUMO Energy Gaps for Related Molecules Calculated by DFT

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pt(bipy)Cl₄ | - | - | 1.68699 nih.gov |

| Pt(en)Cl₄ | - | - | 2.05500 nih.gov |

| Pt(dach)Cl₄ | - | - | 2.11760 nih.gov |

| Alkyl Viologen (C9VC9) | - | - | 5.11 lew.ro |

Typically, the HOMO is distributed over the electron-rich parts of a molecule, which in this case would likely involve the phenol (B47542) ring and the nitrogen atom of the amide group. The LUMO is generally located on the electron-deficient regions. By visualizing the HOMO and LUMO surfaces, one can gain a qualitative understanding of the molecule's reactivity. For instance, the regions of the molecule with the largest contribution to the HOMO are the most probable sites for oxidation, while those contributing most to the LUMO are the most likely sites for reduction.

From the energies of the HOMO and LUMO, several global reactivity parameters can be calculated to quantify the chemical reactivity of a molecule. These parameters provide a more quantitative picture of the molecule's stability and reactivity.

Chemical Potential (μ): This parameter measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (E_HOMO + E_LUMO) / 2. bsu.by

Chemical Hardness (η): This represents the resistance to change in the electron distribution. It is calculated as half the HOMO-LUMO gap: η = (E_LUMO - E_HOMO) / 2. A larger value indicates a "harder" molecule, which is less reactive. edu.krd

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. bsu.by

These parameters are instrumental in comparing the reactivity of different molecules and in understanding the electronic behavior of this compound.

Table 3: Definitions of Global Reactivity Parameters

| Parameter | Formula | Description |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Tendency of electrons to escape. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | Capacity to accept electrons. |

Thermodynamic Property Calculations

Thermodynamic properties are crucial for understanding the stability and reactivity of a compound. For succinamic acid derivatives, these are typically calculated using computational methods like Density Functional Theory (DFT). While specific data for this compound is not available, studies on similar molecules, such as 4-((4-fluorophenyl)amino)-4-oxobutanoic acid, have demonstrated that DFT calculations can provide reliable insights into the stability of the crystal structure. For instance, in a study on a related fluoro-substituted anilide, DFT calculations confirmed the high stability of its crystal structure nih.gov.

Mulliken Charge Analysis

Mulliken charge analysis is a computational method used to determine the partial atomic charges in a molecule, offering insights into its electronic distribution and reactivity. For the related compound, 4-(4-(2-hydroxyethyl)phenylamino)-4-oxobutanoic acid, computational studies have been used to investigate its molecular properties, including Mulliken atomic charges researchgate.net. Such analyses help in understanding the reactive sites within the molecule. It is anticipated that in this compound, the oxygen and nitrogen atoms would carry negative charges, indicating their potential role in electrophilic attacks and the formation of hydrogen bonds.

Non-linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) properties are of significant interest for materials used in optoelectronic applications. The prediction of these properties can be carried out using computational methods. While there are no specific NLO data for this compound, research on other organic molecules with similar donor-acceptor functionalities suggests that the presence of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group could lead to notable NLO properties.

Crystal Structure Analysis and Intermolecular Interactions

The crystal structure of a compound determines its macroscopic properties. The analysis of intermolecular interactions is key to understanding the packing of molecules in the solid state.

Hydrogen Bonding Networks

Hydrogen bonds are expected to be the dominant intermolecular interaction in the crystal structure of this compound, given the presence of hydroxyl, amide, and carboxylic acid functional groups. In the crystal structures of related succinamic acid derivatives, such as N-(4-Chlorophenyl)succinamic acid and N-(4-methylphenyl)succinamic acid, extensive intermolecular N-H···O and O-H···O hydrogen bonds are observed, which link the molecules into infinite chains nih.govnih.gov. It is highly probable that this compound would exhibit similar hydrogen bonding motifs, leading to a stable, extended network in the solid state. Specifically, the carboxylic acid groups are likely to form dimeric hydrogen bonds, a common feature in such structures chemicalbook.com.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. This analysis allows for the mapping of different types of intermolecular contacts and their relative contributions to the crystal packing. For instance, in the case of a co-crystal of succinic acid with imidazolidin-2-one, Hirshfeld surface analysis was used to visualize the intermolecular interactions utm.my. For 4-((4-fluorophenyl)amino)-4-oxobutanoic acid, a related compound, Hirshfeld surface analysis revealed the significance of various interatomic contacts in the crystal packing nih.gov. A similar analysis for this compound would be expected to highlight the prevalence of H···H, O···H, and C···H contacts, providing a detailed picture of the forces governing the crystal structure.

Molecular Docking Studies for Receptor Interactions

As of the latest available research, specific molecular docking studies focusing exclusively on this compound and its interactions with biological receptors have not been extensively reported in publicly accessible scientific literature. Computational chemistry provides valuable insights into the potential binding modes and affinities of small molecules like this compound with various protein targets. This section will outline the typical methodologies and potential applications of molecular docking for this compound, based on studies of structurally related molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions.

In the context of this compound, molecular docking could be employed to investigate its potential as an inhibitor or modulator of various enzymes or receptors. The presence of a carboxylic acid group, a hydroxyl group, and an amide linkage suggests that this compound could participate in a variety of interactions, including hydrogen bonding, and electrostatic and hydrophobic interactions, with the active site of a target protein.

Hypothetical Docking Study Workflow:

A typical molecular docking study for this compound would involve the following steps:

Target Selection and Preparation: A biologically relevant protein target would be chosen based on a therapeutic hypothesis. The three-dimensional structure of the protein would be obtained from a repository like the Protein Data Bank (PDB). The protein structure would then be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Preparation: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm would be used to place the ligand into the defined binding site of the receptor in multiple possible conformations and orientations.

Scoring and Analysis: The resulting poses would be "scored" based on their predicted binding affinity. The poses with the best scores would be analyzed to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.

Potential for Data Generation:

Were such a study to be conducted, the findings could be presented in a detailed data table, outlining key parameters of the interaction between this compound and a given receptor.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Target Protein (PDB ID) | e.g., 3W2S |

| Docking Score (kcal/mol) | - |

| Binding Affinity (Ki) | - |

| Interacting Amino Acid Residues | - |

| Hydrogen Bond Interactions | - |

| Hydrophobic Interactions | - |

| RMSD (Å) | - |

This table is for illustrative purposes only, as specific data is not currently available.

The insights gained from such computational analyses would be invaluable for guiding the design of future derivatives of this compound with improved potency and selectivity for a specific biological target. Further experimental validation would be required to confirm the predictions of any molecular docking study.

Structure Activity Relationship Sar Studies of 4 4 Hydroxyanilino 4 Oxobutanoic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on 4-(4-Hydroxyanilino)-4-oxobutanoic acid are not extensively documented in publicly available literature, the principles of QSAR can be applied to its analogues, such as N-phenylsuccinamic acid derivatives and other anilides, to predict their biological activities.

Selection of Physicochemical Descriptors

The foundation of a robust QSAR model lies in the selection of appropriate physicochemical descriptors. These numerical values represent the various properties of a molecule that are believed to influence its interaction with a biological target. For analogues of this compound, a range of descriptors would be considered to capture the key structural features. frontiersin.orgfrontiersin.org

These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electronic interactions. Examples include Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents on the phenyl ring, and dipole moments. researchgate.net The natural charge on the amino nitrogen has been shown to be a good correlate for properties like the C-N bond length and the pKa of the amino group in substituted anilines. researchgate.net

Hydrophobic Descriptors: These relate to the molecule's affinity for nonpolar environments, which is crucial for processes like membrane permeation and binding to hydrophobic pockets of a receptor. The most common hydrophobic descriptor is the logarithm of the partition coefficient (log P).

Steric Descriptors: These account for the size and shape of the molecule, which can influence how well it fits into a binding site. Examples include molar refractivity (MR), Taft steric parameters (Es), and Verloop steric parameters.

Topological Descriptors: These are numerical representations of the molecular structure, including the connectivity of atoms and the presence of specific structural features.

Table 1: Common Physicochemical Descriptors in QSAR Studies

| Descriptor Category | Examples | Description |

| Electronic | Hammett constants (σ), Dipole moment, Atomic charges | Quantify electron distribution and electronic interaction potential. |

| Hydrophobic | Log P, Hansch π | Measure the lipophilicity of the molecule. |

| Steric | Molar Refractivity (MR), Taft steric parameters (Es) | Describe the size and shape of the molecule or its substituents. |

| Topological | Molecular Connectivity Indices, Wiener Index | Numerically represent the molecular structure and branching. |

Correlation Methods for Biological Activity Prediction

Once the descriptors are selected, various statistical methods can be employed to establish a correlation with the biological activity of the compounds. The goal is to develop a mathematical model that can accurately predict the activity of new, untested analogues.

Commonly used correlation methods include:

Multiple Linear Regression (MLR): This method attempts to find a linear relationship between the biological activity and a combination of physicochemical descriptors.

Partial Least Squares (PLS): PLS is a statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Techniques: More advanced methods like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest are increasingly being used to build more complex and predictive QSAR models. researchgate.netnih.gov These methods can capture non-linear relationships between the descriptors and the biological activity. researchgate.net

The predictive power of a QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds.

Influence of Substituent Effects on Biological Efficacy

The biological activity of this compound analogues can be significantly modulated by the nature and position of substituents on the phenyl ring. While specific data for this exact compound is limited, studies on related p-aminophenol and anilide derivatives provide valuable insights. researchgate.netresearchgate.netnih.gov

For instance, in a study on benzamide (B126) derivatives of p-aminophenol, the introduction of different substituents on the benzoyl moiety led to varying analgesic and anti-inflammatory activities. researchgate.netkist.re.kr The bromo-substituted derivative (P-2) showed the highest inhibition of writhing in an analgesic test, suggesting that electronic and steric factors of the substituent play a crucial role. researchgate.net

The electronic properties of substituents on the aniline (B41778) ring can influence the acidity of the carboxylic acid group and the basicity of the anilino nitrogen, which in turn can affect the molecule's ionization state and its ability to form hydrogen bonds with a biological target. researchgate.net Electron-donating groups on the phenyl ring generally increase the pKa of the amino group, while electron-withdrawing groups have the opposite effect. researchgate.net

Table 2: Hypothetical Influence of Phenyl Ring Substituents on the Biological Activity of this compound Analogues

| Substituent (at various positions) | Electronic Effect | Potential Impact on Activity | Rationale |

| -OH (Hydroxy) | Electron-donating (by resonance), Electron-withdrawing (by induction) | May enhance activity | Can act as a hydrogen bond donor and acceptor, potentially increasing binding affinity. |

| -OCH₃ (Methoxy) | Electron-donating (by resonance) | May increase activity | Increases lipophilicity and can act as a hydrogen bond acceptor. |

| -Cl (Chloro) | Electron-withdrawing (by induction) | Variable | Can increase lipophilicity and may form halogen bonds, but its electron-withdrawing nature could decrease the basicity of the anilino nitrogen. |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Likely to decrease activity | Can significantly reduce the basicity of the anilino nitrogen and may introduce unfavorable steric or electronic interactions. |

| -CH₃ (Methyl) | Electron-donating (by induction and hyperconjugation) | May increase activity | Can enhance hydrophobic interactions within a binding pocket. |

Conformational Analysis and Bioactivity Correlation

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it dictates how the molecule will interact with its biological target. For a flexible molecule like this compound, which has several rotatable bonds, multiple conformations are possible.

Conformational analysis aims to identify the preferred low-energy conformations of a molecule and to understand how these conformations relate to its biological activity. Studies on the crystal structure of N-phenylsuccinamic acid, a close analogue, have revealed specific conformational preferences. For example, the conformations of the N-H and C=O bonds in the amide segment are often found to be anti to each other. nih.gov Furthermore, the relative orientation of the amide oxygen and the carbonyl oxygen of the acid segment can be either anti or syn, depending on the substitution pattern on the phenyl ring. nih.gov

Computational methods, such as molecular mechanics and quantum mechanics calculations, are often used to explore the conformational landscape of flexible molecules and to predict their preferred geometries. This information can then be used to rationalize observed SAR and to design new analogues with improved conformational properties for enhanced biological efficacy. For instance, studies on other flexible molecules have shown that a more open dihedral angle between certain parts of the molecule can correlate with higher anti-inflammatory activity. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(4-Hydroxyanilino)-4-oxobutanoic acid, and how are key reaction parameters optimized?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-hydroxyaniline with succinic anhydride derivatives under basic conditions (e.g., pyridine or triethylamine) typically yields the target compound. Microwave-assisted synthesis (e.g., 80–120°C, 15–30 minutes) significantly improves reaction efficiency and reduces byproducts . Key parameters include solvent polarity (e.g., DMF or THF), temperature control, and stoichiometric ratios of reactants. Post-synthesis purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Answer :

- NMR : - and -NMR confirm the presence of the hydroxyanilino moiety (e.g., aromatic protons at δ 6.8–7.2 ppm) and the oxobutanoic acid backbone (carbonyl carbons at ~170–175 ppm).

- IR : Strong absorbance bands for the amide C=O (~1650–1680 cm) and carboxylic acid O-H (~2500–3300 cm) are diagnostic.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 238.08 for CHNO) .

Q. How can researchers assess the biological activity of this compound, particularly its enzyme inhibition potential?

- Answer : Standard assays include:

- Kinetic Studies : Measure inhibition constants () using fluorogenic substrates (e.g., 7-hydroxycoumarin derivatives) in enzyme-specific buffers (pH 7.4, 37°C).

- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., kinases or proteases).

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and IC values in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data for derivatives be resolved?

- Answer : Contradictions often arise from tautomerism or polymorphism. Use multi-technique validation :

- X-ray Crystallography : Resolve ambiguity in bond lengths/angles (e.g., SHELXL refinement ).

- Solid-State NMR : Differentiate polymorphic forms by analyzing chemical shifts.

- DFT Calculations : Compare experimental and computed IR/NMR spectra (Gaussian 16, B3LYP/6-31G* basis set) .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Answer : Challenges include poor solubility and hydrogen-bonding variability. Strategies:

- Solvent Screening : Use mixed solvents (e.g., DMSO/water) to enhance solubility.

- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes single-crystal growth.

- Additives : Small amines (e.g., triethylamine) stabilize carboxylate groups, improving crystal lattice formation .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P95 respirators if exposure exceeds 1 mg/m).

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Methodological Tables

Table 1 : Key Reaction Parameters for Microwave-Assisted Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ↑↑ (90% vs. 70% conventional) |

| Time | 15–30 minutes | ↓ Byproducts |

| Solvent | DMF/EtOH (3:1) | ↑ Solubility |

Table 2 : Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Space Group | P/c |

| Unit Cell (Å) | a=8.21, b=10.54, c=12.37 |

| R-factor | 0.039 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.